4-Chloro-2-fluorophenyl trifluoromethanesulfonate is a synthetic organic compound characterized by the molecular formula and a molecular weight of 278.61 g/mol. This compound is notable for its trifluoromethanesulfonate group, which enhances its reactivity and stability compared to other sulfonate esters. It is primarily utilized in organic synthesis and pharmaceutical research as an intermediate in the creation of complex molecules and active pharmaceutical ingredients.
4-Chloro-2-fluorophenyl trifluoromethanesulfonate is classified under sulfonate esters, specifically as a triflate. The compound is synthesized from 4-chloro-2-fluorophenol and trifluoromethanesulfonic anhydride, typically in the presence of a base such as pyridine to facilitate the reaction under anhydrous conditions.
The synthesis of 4-chloro-2-fluorophenyl trifluoromethanesulfonate involves a straightforward nucleophilic acyl substitution reaction. The general reaction can be summarized as follows:
The molecular structure of 4-chloro-2-fluorophenyl trifluoromethanesulfonate features a phenyl ring substituted with chlorine and fluorine atoms, along with a trifluoromethanesulfonate group. The presence of these substituents affects both the electronic properties and steric hindrance of the molecule.
C1=CC(=C(C=C1Cl)F)OS(=O)(=O)C(F)(F)F
.4-Chloro-2-fluorophenyl trifluoromethanesulfonate is involved in several significant chemical reactions:
The specific conditions for these reactions can vary widely depending on the desired product and the nature of the nucleophile or reducing agent employed.
The mechanism of action for 4-chloro-2-fluorophenyl trifluoromethanesulfonate primarily involves its role as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the trifluoromethanesulfonate group enhances its electrophilicity, facilitating the reaction with nucleophiles.
Relevant data from experiments indicate that this compound exhibits significant electrophilic characteristics, making it a valuable reagent in organic synthesis .
4-Chloro-2-fluorophenyl trifluoromethanesulfonate has several important applications:
This compound's unique properties make it an essential tool in various fields of chemical research and development.
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5